molecular formula C13H20N2O B3235562 2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol CAS No. 1354019-91-2

2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol

Cat. No.: B3235562
CAS No.: 1354019-91-2
M. Wt: 220.31 g/mol
InChI Key: NOFBNKNLZZXFSQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring, a benzyl group, and an ethanol moiety, making it a versatile molecule for research and industrial applications. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Addition of the Ethanol Moiety: The ethanol group is added through a reductive amination reaction, where an aldehyde or ketone precursor reacts with the amine group on the pyrrolidine ring in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and nucleophilic substitution reactions, as well as employing high-pressure hydrogenation for reductive amination.

Chemical Reactions Analysis

Types of Reactions

2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-propanol: Similar structure but with a propanol moiety instead of ethanol.

    2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-butanol: Similar structure but with a butanol moiety instead of ethanol.

    2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-methanol: Similar structure but with a methanol moiety instead of ethanol.

Uniqueness

2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. Its chiral nature also adds to its uniqueness, making it a valuable compound for studying stereochemistry and chiral interactions in biological systems.

Properties

IUPAC Name

2-[[(3S)-1-benzylpyrrolidin-3-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-9-7-14-13-6-8-15(11-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFBNKNLZZXFSQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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